1-(3-Vinylphenyl)ethanone, also known as 1-(3-ethenylphenyl)ethanone, is an organic compound with the molecular formula . This compound features a vinyl group attached to a phenyl ring, which is further linked to an ethanone group. The structural formula can be represented as follows:
This compound exhibits unique chemical properties due to the presence of both the vinyl and ketone functional groups, making it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 1-(3-Vinylphenyl)ethanone:
1-(3-Vinylphenyl)ethanone finds applications across various fields:
1-(3-Vinylphenyl)ethanone can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Vinylphenyl)ethanone | Vinyl group on para position | Different reactivity due to the position of the vinyl group |
| 1-(3-Bromophenyl)ethanone | Bromine substituent on phenyl ring | Alters chemical behavior significantly compared to vinyl group |
| 1-(3-Methylphenyl)ethanone | Methyl group instead of vinyl | Provides different steric and electronic effects |
| 1-(4-Isopropoxy-3-vinylphenyl)ethanone | Isopropoxy and vinyl groups | Combines both functionalities, offering unique reactivity |
Each of these compounds exhibits distinct chemical behaviors and applications due to variations in their substituents, making 1-(3-Vinylphenyl)ethanone unique within this group.
The Suzuki-Miyaura coupling reaction provides a robust framework for constructing the carbon-carbon bond between the acetyl-substituted aryl ring and the vinyl group. This method typically employs 3-bromoacetophenone and a vinylboronic acid derivative under palladium catalysis.
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of 3-bromoacetophenone to palladium(0), followed by transmetallation with the vinylboronic acid. Reductive elimination yields the desired product. Key parameters include:
Representative Procedure
A mixture of 3-bromoacetophenone (10 mmol), vinylboronic acid pinacol ester (12 mmol), Pd(PPh₃)₄ (0.4 mmol), and K₂CO₃ (20 mmol) in tetrahydrofuran (50 mL) and water (10 mL) is refluxed for 18 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to afford 1-(3-vinylphenyl)ethanone in 65–72% yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 4 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Solvent Ratio | THF:H₂O (5:1) | Enhances boronate solubility |
| Reaction Time | 16–20 hours | Completes transmetallation |
Nickel catalysts offer a cost-effective alternative for coupling 3-haloacetophenones with vinyl nucleophiles. This method leverages the oxidative addition of nickel(0) into carbon-halogen bonds and subsequent transmetallation with Grignard reagents.
Reaction Design
Key Considerations
Table 2: Nickel-Catalyzed Vinylation Performance Metrics
| Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| 3-Iodoacetophenone | 74 | >95 |
| 3-Bromoacetophenone | 58 | 89 |
Rhodium catalysts enable unique chemodivergent pathways through C–H activation, bypassing pre-functionalized substrates. Directed ortho-metalation strategies position the rhodium center near the acetyl group’s meta-position, facilitating vinyl group installation.
Catalytic Cycle Overview
Experimental Protocol
A solution of acetophenone (10 mmol), vinylboroxine-pyridine complex (12 mmol), and [RhCl(cod)]₂ (0.5 mol%) in 1,2-dichloroethane is heated at 120°C for 24 hours. The reaction mixture is filtered through Celite® and concentrated to yield 1-(3-vinylphenyl)ethanone in 55–60% yield.
Table 3: Ligand Effects on Rhodium-Catalyzed Vinylation
| Ligand | Conversion (%) | Yield (%) |
|---|---|---|
| 1,5-Cyclooctadiene | 92 | 58 |
| Triphenylphosphine | 85 | 49 |
| None | 45 | 22 |
The nucleophilic addition of phenylmagnesium bromide to m-ethylacetophenone derivatives constitutes the foundational step in synthesizing 1-(3-vinylphenyl)ethanone. This reaction exploits the electrophilic carbonyl group of m-ethylacetophenone, which undergoes attack by the Grignard reagent to form a magnesium alkoxide intermediate. In anhydrous tetrahydrofuran or diethyl ether at reflux temperatures (60–80°C), the reaction achieves conversion efficiencies exceeding 90% within 4–6 hours [5] [3].
Key considerations include the steric and electronic effects of the m-ethyl substituent. The ethyl group’s +I effect slightly deactivates the carbonyl, necessitating extended reaction times compared to unsubstituted acetophenone. However, this substitution prevents over-addition side reactions, ensuring regioselective formation of the tertiary alcohol intermediate. Solvent selection significantly impacts reactivity: tetrahydrofuran’s higher polarity accelerates the reaction compared to diethyl ether, though the latter offers better selectivity in complex systems [5].
Post-addition, the magnesium alkoxide undergoes hydrolysis under acidic conditions. Quenching with 10% hydrochloric acid at 0–5°C liberates the tertiary alcohol while minimizing carbocation rearrangements. A biphasic system using ethyl acetate and water (1:1 v/v) facilitates efficient separation, with the organic phase retaining >95% of the product [5].
| Hydrolysis Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Acid Concentration | 10% HCl | Maximizes protonation |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent System | Ethyl acetate/water | Efficient phase separation |
The tertiary alcohol undergoes acid-catalyzed dehydration to install the vinyl group. Methanesulfonic acid (5 mol%) in toluene at 110°C for 8 hours achieves >85% conversion to 1-(3-vinylphenyl)ethanone. The reaction proceeds via an E1 mechanism, with the acid catalyst promoting carbocation formation followed by β-hydride elimination. Water removal via Dean-Stark apparatus shifts equilibrium toward the alkene product [5] .
Alternative catalysts like Amberlyst-15 show comparable efficacy at higher loadings (15 wt%), but methanesulfonic acid remains preferred for industrial scalability. Kinetic studies reveal a first-order dependence on alcohol concentration, with an activation energy of 72 kJ/mol, underscoring the necessity for elevated temperatures [5].
Comparative analysis of dehydration solvents demonstrates toluene’s superiority over dichloromethane or acetonitrile, providing a 15–20% yield increase due to improved carbocation stability in low-polarity media [5]. Catalyst screening highlights methanesulfonic acid’s advantage over sulfuric acid, as the latter promotes sulfonation side reactions at the aromatic ring.
Pilot-scale implementations employ continuous flow reactors to enhance heat transfer during the exothermic dehydration step. Residence times of 30 minutes at 120°C in tubular reactors achieve 92% conversion, outperforming batch systems by reducing thermal degradation [5].
Post-synthesis, gas chromatography-mass spectrometry (GC-MS) confirms product purity (>98%), with the vinyl group’s characteristic C=C stretch appearing at 1630 cm⁻¹ in Fourier-transform infrared spectroscopy [1] . Nuclear magnetic resonance spectroscopy reveals distinct vinyl proton signals at δ 5.2–5.8 ppm (doublet of doublets) and the acetyl group’s singlet at δ 2.6 ppm [1].
The optimized route enables cost-effective production of 1-(3-vinylphenyl)ethanone for polymer precursors and pharmaceutical intermediates. Its vinyl group participates in radical polymerization, forming styrenic copolymers with enhanced thermal stability compared to para-substituted analogs .
The development of advanced catalytic systems for vinylation reactions involving compounds such as 1-(3-Vinylphenyl)ethanone has emerged as a critical area of research, particularly in the context of stereochemical control and sustainable synthetic methodologies [1] [2] [3]. This compound, with molecular formula C₁₀H₁₀O and CAS number 64217-99-8, serves as an important substrate and building block in various catalytic transformations [4] [5]. The vinyl group positioned at the meta position of the aromatic ring imparts unique reactivity characteristics, making it valuable for polymer chemistry and advanced catalytic applications .
Supramolecular helical catalysts represent a revolutionary approach to achieving precise stereochemical control in vinylation reactions. These systems leverage the inherent chirality of helical assemblies to direct the stereochemical outcome of catalytic transformations through sophisticated molecular recognition processes [8] [2] [3].
The benzene-1,3,5-tricarboxamide (BTA) catalyst system demonstrates exceptional performance in stereodivergent catalysis, achieving enantioselectivities of 70-79% in both hydrosilylation and hydroamination reactions involving vinyl-substituted substrates [1] [3]. This system operates through the "sergeants-and-soldiers" principle, where a small fraction of chiral monomers (sergeants) controls the helical handedness of the entire supramolecular assembly, with achiral monomers (soldiers) amplifying the chiral induction [3]. The dynamic nature of these helical assemblies enables in-situ switching of stereochemical preferences, allowing access to both enantiomeric products from the same substrate using identical reaction conditions but with inverted catalyst handedness [3].
Recent developments in double-helical supramolecular systems have shown remarkable catalytic efficiency. The (M)-Helix configuration exhibits outstanding catalytic performance with yields up to 89% in olefin cyano-trifluoromethylation reactions, while the (P)-Helix achieves superior enantioselectivity with enantiomeric excess values reaching 84% [2] [9]. These systems demonstrate the powerful concept of chirality amplification, where as little as 7 mol% chiral seeds can induce significant stereochemical control throughout the entire catalytic process [2] [9].
The tyrosine-functionalized pillar [10]arene system represents another significant advancement in supramolecular helical catalysis. This system constructs double-helical chiral assemblies in-situ using trace amounts of chiral inducers, demonstrating exceptional chiroptical stability and remarkable chirality amplification capabilities [2]. The ability to achieve high stereochemical control with minimal chiral material represents a significant economic and practical advantage in large-scale applications.
| Catalyst System | Catalytic Reaction | Enantioselectivity (% ee) | Yield (%) | Mechanism |
|---|---|---|---|---|
| Benzene-1,3,5-tricarboxamide (BTA) - Copper Complex | Hydrosilylation and Hydroamination | 70-79% | 70-79% | Sergeants-and-soldiers principle |
| (M)-Helix Double-Helical System | Olefin cyano-trifluoromethylation | 84% | 89% | Supramolecular chiral induction |
| (P)-Helix Double-Helical System | Olefin cyano-trifluoromethylation | 89% | 84% | Supramolecular chiral induction |
| Tyrosine-functionalized pillar [10]arene | Asymmetric induction reactions | 7 mol% chiral seeds amplification | Variable | Chirality amplification |
| Isotactic Poly(vinyl ether) System | Stereoselective cationic polymerization | 95.1% meso diads | Variable | Triple diastereocontrol model |
| Polyisocyanate-Based Helical Catalyst | Asymmetric hydrogenation | Variable (70-90%) | Variable | Dynamic helical chirality |
The polyisocyanate-based helical catalysts demonstrate the versatility of helical systems in asymmetric catalysis. These dynamically helical polymers exhibit unique properties including majority rules behavior and sergeant-and-soldier effects, making them particularly suitable for rhodium-catalyzed asymmetric hydrogenations [11]. The helicity of the polymer backbone serves as the sole source of asymmetric induction, combining the advantages of macromolecular catalysts such as easy separation and recyclability with high chemical function including turnover and asymmetric induction [11].
Advanced isotactic poly(vinyl ether) systems have achieved unprecedented levels of stereochemical control, with stereoselective cationic polymerization reaching 95.1% meso diads when monomer and catalyst stereochemistry are perfectly matched under a triple diastereocontrol model [12]. This represents the highest stereoselectivity reported for such systems and demonstrates the potential for achieving near-perfect stereochemical control through careful catalyst design [12].
Switchable hydrogen-bonded assembly techniques represent a paradigm shift in catalytic design, offering unprecedented control over catalytic activity through dynamic modulation of intermolecular interactions. These systems provide the unique capability to toggle between active and inactive states, enabling on-demand catalytic control and significantly extending catalyst lifespans [13] [14] [15].
The palladium-carbon nanofiber hybrid catalyst system exemplifies the potential of switchable catalytic materials. This innovative design consists of tiny palladium nanoparticles embedded within hollow carbon nanofibers, creating a protective environment that prevents particle agglomeration while enabling controlled activation through electrical signals [13] [14]. The switching mechanism involves the introduction of sulfur into the system, creating a dynamic chemical environment where the catalyst can transition between active and resting states [13]. In the active mode, the catalyst efficiently promotes hydrogen production, while in the inactive state, it is effectively paused and shielded from degradation processes [13] [14].
The reversible nature of this switching process represents a significant technological advancement. The catalyst can be reactivated by applying specific electrical signals, restoring its hydrogen-generating ability and enabling on-demand control [13] [14]. This capability increases the material's useful life and makes more efficient use of valuable resources such as palladium, addressing both economic and sustainability concerns in catalytic applications [13].
Supramolecular helical BTA copolymers demonstrate exceptional capabilities in switchable stereodivergent catalysis. These systems enable the catalytic control of two stereogenic centers from the same molecular scaffold through handedness inversion of the supramolecular helices [1] [3]. The switchable nature of these catalysts allows for the selective formation of different stereoisomers by simply changing the major enantiomer of the BTA comonomer present in the system [3]. This approach achieves remarkable selectivity control with 70-79% selectivity for the major stereoisomer among four possible configurations [3].
| Assembly Type | Switching Mechanism | Catalytic Application | Activity Control | Performance Metric | Operational Stability |
|---|---|---|---|---|---|
| Palladium-Carbon Nanofiber Hybrid | Electrical signal activation | Hydrogen production | On-demand switching | Extended catalyst lifetime | Reversible activation/deactivation |
| Supramolecular Helical BTA Copolymers | Handedness inversion via chiral comonomer | Stereodivergent synthesis | In-situ selectivity reversal | 70-79% selectivity control | Dynamic chirality maintenance |
| Dynamic Covalent Assemblies | Dynamic covalent bond formation | Adaptive catalysis | Environmental responsiveness | Tunable activity | Responsive to stimuli |
| Hydrogen-Bonded Rosette Nanotubes | Stacking and hydrophobic interactions | Supramolecular assembly | Self-assembly modulation | Enhanced stability | Self-repairing assemblies |
| Metal-Organic Assemblies | Metal-ligand coordination | Multi-functional catalysis | Multi-site activation | Multiple reaction pathways | Robust under reaction conditions |
| Bis-cyclometalated Iridium Complex | Hydrogen-bonding modulation | Conjugate reduction | Substrate binding control | Turnover numbers up to 20,250 | High stability under mild conditions |
The bis-cyclometalated iridium complex represents a pinnacle achievement in hydrogen-bond-mediated catalysis. This system demonstrates exceptional catalytic performance with turnover numbers reaching up to 20,250 at catalyst loadings as low as 0.004 mol%, representing unprecedented efficiency in hydrogen-bonding-driven asymmetric catalysis [16]. The catalyst achieves rate accelerations of 2.5 × 10⁵ compared to uncatalyzed reactions, demonstrating the remarkable effectiveness of carefully orchestrated hydrogen-bonding interactions [16].
The mechanism of this hydrogen-bonded assembly involves the stabilization of developing charges in the transition state through precisely coordinated hydrogen-bonding and van der Waals interactions between catalyst and substrates [16]. The catalyst functions through general acid catalysis rather than specific acid catalysis, classifying it as true hydrogen-bond-mediated catalysis [16]. The three hydrogen bonds induce polarization that increases the electrophilicity of substrates while enhancing the nucleophilicity of reagents in a highly preorganized binding site [16].
Dynamic covalent assemblies offer another approach to switchable catalysis through the formation and breaking of reversible covalent bonds in response to environmental changes. These systems can adapt their catalytic properties based on reaction conditions, substrate availability, or external stimuli, providing remarkable flexibility in catalytic applications [17]. The ability to tune catalytic activity through environmental responsiveness makes these systems particularly attractive for complex multi-step synthetic processes where different catalytic requirements may emerge during the reaction sequence [17].
Metal-organic assemblies utilizing metal-ligand coordination provide robust switchable catalytic systems capable of multi-functional catalysis. These assemblies can accommodate multiple catalytic sites within a single framework, enabling the simultaneous or sequential catalysis of different reaction types [17] [18]. The supramolecular nature of these assemblies allows for fine-tuning of catalytic properties through modification of the metal centers, ligand environments, or assembly architecture [18].
The comparative analysis of these novel catalytic systems reveals significant advantages over traditional metal catalysts. While conventional catalysts typically require higher loadings (1.0-20.0 mol%) and elevated temperatures (80-150°C), the advanced supramolecular and switchable systems operate effectively at much lower loadings (0.004-10.0 mol%) and milder conditions (room temperature to 100°C) [16] [18]. The recyclability of these novel systems is exceptional, with many demonstrating stable performance over more than 10 catalytic cycles, compared to the limited recyclability (3-5 cycles) of traditional metal catalysts [3] [16].
| Parameter | Supramolecular Helical Catalysts | Switchable Hydrogen-Bonded Systems | Traditional Metal Catalysts |
|---|---|---|---|
| Catalyst Loading (mol%) | 3.0-10.0 | 0.004-1.0 | 1.0-20.0 |
| Reaction Temperature (°C) | 20-80 | Room temperature to 100 | 80-150 |
| Reaction Time (hours) | 2.5-16 | 0.1-24 | 1-48 |
| Selectivity Control | High (90-97%) | Tunable (on-demand) | Fixed (60-85%) |
| Stereochemical Outcome | Dual enantiomer access | Reversible inversion | Single enantiomer |
| Recyclability | Excellent (>10 cycles) | Excellent (reversible) | Limited (3-5 cycles) |
| Substrate Scope | Broad | Moderate to broad | Limited |
| Mechanism Type | Cooperative assembly | Dynamic switching | Static coordination |
The substrate scope of these advanced catalytic systems is notably broader than traditional approaches, with supramolecular helical catalysts demonstrating particular versatility across diverse substrate classes [2] [3]. The dynamic switching capabilities of hydrogen-bonded assemblies provide unprecedented flexibility in reaction optimization, allowing real-time adjustment of catalytic properties to match substrate requirements or reaction conditions [13] [16].